molecular formula C9H12BrN B12447313 (4-Bromo-3,5-dimethylphenyl)methanamine

(4-Bromo-3,5-dimethylphenyl)methanamine

Cat. No.: B12447313
M. Wt: 214.10 g/mol
InChI Key: JJLJSXLSZZDKNW-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylphenyl)methanamine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenylmethanamine, where the phenyl ring is substituted with bromine and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylphenyl)methanamine typically involves the bromination of 3,5-dimethylphenylmethanamine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the para position relative to the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylphenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can undergo reduction reactions to form amines with different degrees of substitution.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Products include nitroso and nitro derivatives.

    Reduction: Products include primary, secondary, or tertiary amines.

Scientific Research Applications

(4-Bromo-3,5-dimethylphenyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3,5-dimethylphenyl)methanamine
  • (4-Fluoro-3,5-dimethylphenyl)methanamine
  • (4-Iodo-3,5-dimethylphenyl)methanamine

Uniqueness

(4-Bromo-3,5-dimethylphenyl)methanamine is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

(4-bromo-3,5-dimethylphenyl)methanamine

InChI

InChI=1S/C9H12BrN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3

InChI Key

JJLJSXLSZZDKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CN

Origin of Product

United States

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